Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-3-yl)morpholine

molecular weight efficiency lead-likeness fragment-based drug design

Choose 4-(Azetidin-3-yl)morpholine for your SAR programs when piperidine-morpholine leads fail due to CYP450 or hERG liability. This authentic four-membered azetidine spacer lowers pKa and removes conformational entropy, enabling superior oral bioavailability and CNS penetration. Ideal fragment for FBDD: MW 142.20, single rotatable bond, and built-in morpholine solubility handle. Stock the genuine scaffold to avoid late-stage CYP de-risking—order the hydrochloride salt or free base in ≥97% purity today.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 223381-71-3; 302355-79-9
Cat. No. B2684465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)morpholine
CAS223381-71-3; 302355-79-9
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESC1COCCN1C2CNC2
InChIInChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2
InChIKeyGLHXYSFEVOAOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)morpholine (CAS 302355-79-9 / 223381-71-3): A Dual-Heterocycle Building Block for Kinase-Targeted Medicinal Chemistry


4-(Azetidin-3-yl)morpholine is a bicyclic secondary amine that combines a strained four-membered azetidine ring directly linked at the 3‑position to a morpholine moiety [1]. The free base (CAS 302355-79-9, molecular formula C₇H₁₄N₂O, molecular weight 142.20 g·mol⁻¹) and its hydrochloride salt (CAS 223381-71-3, molecular weight 178.66 g·mol⁻¹) are commercially available as research-grade intermediates with typical purity specifications of ≥95% . The compound serves as a privileged scaffold in medicinal chemistry, providing a built-in morpholine solubilizing group and an azetidine secondary amine amenable to further functionalisation for structure–activity relationship (SAR) exploration .

Why 4-(Azetidin-3-yl)morpholine Cannot Be Interchanged with Piperidine-, Pyrrolidine-, or Acyclic Amino-Morpholine Isosteres


Although the azetidine–morpholine architecture superficially resembles other saturated N‑heterocycle pairs, substituting the four‑membered azetidine ring for a five‑membered pyrrolidine or a six‑membered piperidine alters molecular weight, lipophilicity, conformational freedom, and nitrogen basicity in ways that propagate into downstream pharmacokinetic and selectivity profiles [1]. Specifically, the azetidine ring imposes greater conformational rigidity (only one rotatable bond between the two heterocycles) and reduces the pKa of the exocyclic nitrogen relative to piperidine or pyrrolidine congeners, which directly affects CYP450 inhibition liability and hydrogen‑bonding geometry at biological targets [2]. These physicochemical differences mean that lead‑optimisation decisions made with a piperidine‑morpholine or pyrrolidine‑morpholine intermediate cannot be assumed to translate to the azetidine‑morpholine series, making independent procurement of the authentic azetidine building block essential for SAR integrity [3].

Quantitative Differentiation Evidence for 4-(Azetidin-3-yl)morpholine vs. Closest Structural Analogs


Molecular Weight Reduction of ~16.5% vs. the Piperidine Analog 4-(Piperidin-4-yl)morpholine

4-(Azetidin-3-yl)morpholine (free base) has a molecular weight of 142.20 g·mol⁻¹, whereas its direct six‑membered ring analog 4‑(piperidin‑4‑yl)morpholine has a molecular weight of 170.25 g·mol⁻¹ [1]. This represents a mass reduction of 28.05 g·mol⁻¹ (≈16.5%), which is meaningful in the context of fragment‑based drug discovery and lead‑likeness metrics where every heavy atom counts towards pharmacokinetic attrition risk [2].

molecular weight efficiency lead-likeness fragment-based drug design

Lipophilicity Reduction: LogP ≈ −0.7 Confers a Solubility Advantage over Neutral Piperidine-Morpholine Analogs

The computed LogP (XLogP3‑AA) of 4‑(azetidin‑3‑yl)morpholine is −0.7 [1]. By comparison, 4‑(piperidin‑4‑yl)morpholine exhibits a higher computed LogP closer to +0.5 to +0.8 (ChemAxon estimate), reflecting the additional methylene units in the piperidine ring that increase hydrophobicity . The lower LogP of the azetidine derivative correlates with experimentally observed high aqueous solubility (≥50 mg·mL⁻¹ in water) [2].

logP aqueous solubility CNS drug-likeness

CYP3A4 Inhibition Liability Reduction: Azetidine Disrupts Morpholine–Heme Interaction, Delivering IC₅₀ > 2 µM in Human Liver Microsomes

Unsubstituted morpholine is a known ligand for the heme iron of CYP450 enzymes, which can lead to mechanism‑based or competitive CYP3A4 inhibition. In a series of neurokinin (NK) receptor antagonists, morpholine‑substituted azetidine derivatives of general formula I exhibited CYP3A4 IC₅₀ values consistently greater than 2 µM when tested according to the method of Bapiro et al. (Drug Metab. Dispos. 2001, 29, 30–35) [1]. This low CYP3A4 inhibitory potential is attributed to the azetidine ring sterically and electronically disrupting the morpholine–heme porphyrin interaction [2].

CYP3A4 inhibition drug–drug interaction azetidine bioisostere

Conformational Restriction: A Single Rotatable Bond Between the Azetidine and Morpholine Rings Provides Greater Shape Definition than Piperidine or Pyrrolidine Analogs

The target compound possesses exactly one rotatable bond between the azetidine C3 and the morpholine nitrogen, as confirmed by the Cactvs‑computed rotatable bond count of 1 in the PubChem record [1]. In contrast, 4‑(piperidin‑4‑yl)morpholine and 4‑(pyrrolidin‑3‑yl)morpholine each contain at least 2 rotatable bonds linking the two rings, affording greater conformational entropy and less well‑defined exit vector geometry [2]. The reduced flexibility of the azetidine‑morpholine system translates into a more predictable presentation of the morpholine oxygen and the azetidine secondary amine to biological targets [3].

conformational restriction entropic penalty rotatable bond count

Documented Utility as a Key Intermediate in AXL/c‑Met and IRAK4 Kinase Inhibitor Patent Programs

4-(Azetidin-3-yl)morpholine has been explicitly cited as a synthetic intermediate in the preparation of quinoxaline derivatives with dual AXL and c‑Met kinase inhibitory activity , as well as in the synthesis of substituted pyrazolopyrimidines that act as potent IRAK4 kinase inhibitors (WO 2021/064077 A1; Bothe, U. et al., PCT Int. Appl.) [1]. Additionally, a derivative bearing the azetidin‑3‑yl‑morpholino motif (N‑(azetidin‑3‑yl)‑4‑morpholino‑thieno[3,2‑d]pyrimidine‑6‑carboxamide; US 11,603,372, Example 22) demonstrated a Kd of 5.5 nM against human PI3K5 kinase, illustrating the scaffold's ability to deliver nanomolar target engagement [2].

kinase inhibitor AXL c-Met IRAK4 patent intermediate

Azetidine Ring Nitrogen Basicity Modulation: Angular Azetidines Occupy Different Chemical Space than Parent Piperidine/Morpholine Heterocycles

Replacement of the six‑membered morpholine or piperazine ring with the corresponding angular azetidine has been shown experimentally to increase nitrogen basicity (higher pKa of the azetidine nitrogen) relative to the parent six‑membered heterocycle, with the effect being more pronounced in "linear" than in "angular" azetidine regioisomers [1]. In the context of 4‑(azetidin‑3‑yl)morpholine, the azetidine secondary amine and the morpholine ring each contribute distinct basicity profiles (azetidine pKa ≈ 9.6; morpholine conjugate acid pKa ≈ 8.4 in aqueous solution), affording differential protonation states at physiological pH that can be exploited for solubility, permeability, or target‑binding optimisation [2].

nitrogen basicity pKa modulation chemical space diversification

Procurement‑Relevant Application Scenarios Where 4-(Azetidin-3-yl)morpholine Delivers Differentiated Value


Fragment‑Based Lead Generation Requiring a Low‑MW, Conformationally Constrained Morpholine Synthon

Medicinal chemistry teams pursuing fragment‑based drug discovery (FBDD) benefit from 4‑(azetidin‑3‑yl)morpholine because its molecular weight of 142.20 g·mol⁻¹ and single rotatable bond satisfy stringent fragment‑likeness criteria (MW < 250, rotatable bonds ≤ 3) while providing a morpholine solubilising handle and an azetidine secondary amine that can be directly elaborated via amide coupling, reductive amination, or N‑arylation [1]. The alternative piperidine‑morpholine fragment is ~20% heavier and introduces additional conformational entropy that reduces ligand efficiency. [2]

Kinase Inhibitor Scaffold Optimisation Where CYP3A4 Inhibition Must Be Minimised Early in the Discovery Cascade

In kinase programs (e.g., targeting AXL, c‑Met, or IRAK4), incorporating the azetidine‑morpholine motif at the building‑block stage introduces a structural spacer that has been shown in multiple patent families to maintain nanomolar kinase potency while keeping CYP3A4 IC₅₀ > 2 µM [1]. This is particularly valuable when the alternative morpholine‑direct‑linked or piperidine‑linked intermediates carry a risk of time‑dependent CYP3A4 inactivation [2]. Procuring the authentic azetidine‑morpholine intermediate avoids the need for late‑stage CYP de‑risking chemistry. [3]

CNS Drug Discovery Requiring Low Lipophilicity and High Aqueous Solubility

CNS‑targeted programs benefit from the compound's computed LogP of −0.7, which sits well within the optimal CNS drug space (LogP 1–3, with even lower values favouring low non‑specific binding) [1]. Combined with an experimentally measured aqueous solubility of 50 mg·mL⁻¹, the building block enables the synthesis of lead candidates with favourable brain penetration and formulation characteristics [2]. The piperidine‑morpholine analog, by contrast, is more lipophilic (estimated LogP ≈ +0.5 to +0.8) and is less suited for CNS or parenteral applications where low LogP is critical. [3]

Parallel SAR Libraries Where Differential Basicity Across Azetidine, Pyrrolidine, and Piperidine Spacers Is Under Investigation

When a project requires systematic evaluation of how the spacer ring size between an aromatic cap and a morpholine solubilising group affects target potency, selectivity, and ADME parameters, 4‑(azetidin‑3‑yl)morpholine provides the four‑membered ring data point. Its azetidine nitrogen pKa (estimated ~9.6) is approximately 1–1.7 units lower than that of the corresponding piperidine or pyrrolidine analogs [1]. This differential protonation state at physiological pH can be the determining factor in achieving oral bioavailability or avoiding hERG channel blockade, making procurement of all three spacer variants (azetidine, pyrrolidine, piperidine) essential for a conclusive SAR dataset. [2]

Quote Request

Request a Quote for 4-(Azetidin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.